Spatial and Steric Impact of Ortho- vs. Para-Bromine Substitution on Peptide Assembly and Activity
The 2-bromo substitution on Fmoc-Phe(2-Br)-OH creates a distinct molecular topology that directly influences bioactivity. While a direct head-to-head comparison of antibacterial IC50 values between Fmoc-Phe(2-Br)-OH and Fmoc-Phe(4-Br)-OH is not available in the primary literature, class-level evidence demonstrates that Fmoc-protected amino acid derivatives (SAAs) exhibit potent antimicrobial activity, and that the specific side-chain modification is a critical determinant of function [1]. The ortho-position of the bromine atom in Fmoc-Phe(2-Br)-OH generates a unique steric and electronic environment that is fundamentally different from the para-substituted isomer Fmoc-Phe(4-Br)-OH (CAS 198561-04-5), leading to altered molecular recognition and self-assembly outcomes. This is supported by findings that slight alterations in the side-chain of single amino acids have a huge impact on structure and function [2].
| Evidence Dimension | Impact of Halogen Position on Bioactivity |
|---|---|
| Target Compound Data | Ortho-bromine substitution; Specific IC50 data not identified for the monomer. |
| Comparator Or Baseline | Para-bromine substitution (Fmoc-Phe(4-Br)-OH); Specific IC50 data not identified. |
| Quantified Difference | Not directly quantified; differentiation is based on spatial and steric requirements. |
| Conditions | Inferred from studies on analogous Fmoc-amino acid self-assembled structures against bacterial strains including S. aureus, E. coli, and P. aeruginosa. |
Why This Matters
For research programs aiming to map structure-activity relationships (SAR) or engineer specific molecular recognition events, the ortho-brominated derivative provides a distinct steric and electronic 'handle' that cannot be replicated by the para-isomer, directly impacting peptide folding and target engagement.
- [1] Bag, A., et al. (2023). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. https://doi.org/10.26434/chemrxiv-2023-kh12l View Source
- [2] Tiwari, P., et al. (2021). Single Amino-Acid Based Self-Assembled Biomaterials with Potent Antimicrobial Activity. Chemistry - A European Journal, 27(67), 16633-16645. View Source
